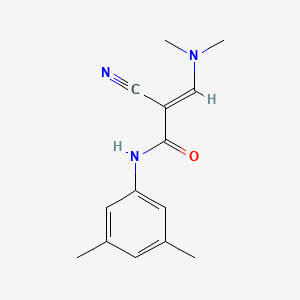
(E)-2-cyano-3-(dimethylamino)-N-(3,5-dimethylphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-cyano-3-(dimethylamino)-N-(3,5-dimethylphenyl)acrylamide, also known as DMACA, is a synthetic compound that has been widely used in scientific research. It belongs to the class of acrylamide derivatives and is known for its unique properties that make it a useful tool in various fields of research.
科学的研究の応用
Antitumor Activity
(E)-2-cyano-3-(dimethylamino)-N-(3,5-dimethylphenyl)acrylamide has been explored for its potential antitumor properties. In a study, novel pyrimidiopyrazole derivatives, synthesized utilizing this compound, demonstrated significant in vitro antitumor activity against the HepG2 cell line. Molecular docking and density functional theory (DFT) analysis were employed to evaluate the interactions and stability of these derivatives, suggesting their potential as antitumor agents (Fahim, Elshikh, & Darwish, 2019).
Antioxidant Activities
This compound was also used in the synthesis of novel indane-amide compounds with pyrazole, pyrimidine, and other derivatives. These newly synthesized compounds were investigated for their antioxidant activity, with several demonstrating promising results. The study highlights the biological significance of these compounds, potentially useful in designing new antioxidant agents (Mohamed & El-Sayed, 2019).
Synthesis and Chemical Properties
Research on (E)-2-cyano-3-(dimethylamino)-N-(3,5-dimethylphenyl)acrylamide includes exploring its reactivity with various nucleophiles, leading to the formation of different derivatives. Such studies provide insights into the chemical properties and potential applications of this compound in various fields, including medicinal chemistry and materials science. Studies have focused on the synthesis, characterization, and potential applications of these derivatives (Bondock, Tarhoni, & Fadda, 2011).
Application in Polymer Science
Another application of (E)-2-cyano-3-(dimethylamino)-N-(3,5-dimethylphenyl)acrylamide is in polymer science. It has been used in the synthesis of photo-cross-linkable copolymers exhibiting temperature and pH-responsive properties. These polymers have potential applications in biomedical fields such as drug delivery systems and tissue engineering (Harmon, Kuckling, & Frank, 2003).
特性
IUPAC Name |
(E)-2-cyano-3-(dimethylamino)-N-(3,5-dimethylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-10-5-11(2)7-13(6-10)16-14(18)12(8-15)9-17(3)4/h5-7,9H,1-4H3,(H,16,18)/b12-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXIWUUAJIBQCNO-FMIVXFBMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(=CN(C)C)C#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)NC(=O)/C(=C/N(C)C)/C#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-3-(dimethylamino)-N-(3,5-dimethylphenyl)acrylamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3,4-Difluorophenyl)carbamoyl]ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2417786.png)
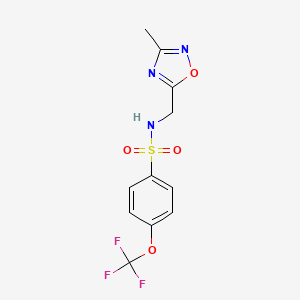

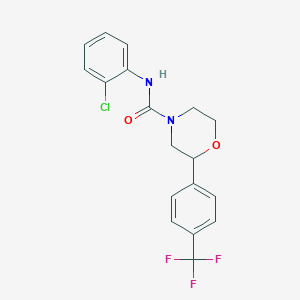
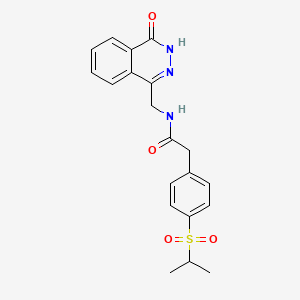
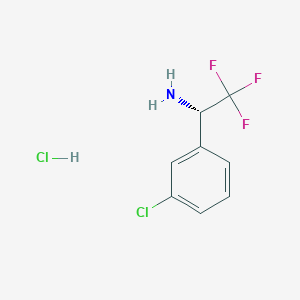
![N-(4-fluorobenzyl)-3-[(2-oxo-1,3-benzoxazol-3(2H)-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2417796.png)
![1-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2417798.png)
![methyl 2-{[(Z)-N'-[(6-chloropyridin-2-yl)amino]carbamimidoyl]methoxy}benzoate](/img/structure/B2417799.png)
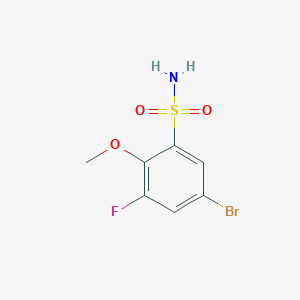
![4-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B2417802.png)
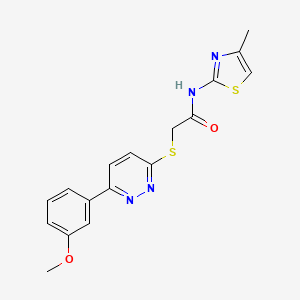
![N-[(3-acetyl-1,2-oxazol-5-yl)methyl]-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylnaphthalene-2-sulfonohydrazide](/img/structure/B2417804.png)
